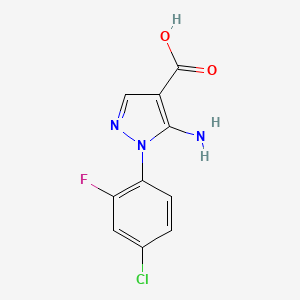
5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, the synthesis of a key intermediate in the preparation of zolazepam, a compound with a similar pyrazole structure, has been reconsidered . The process involved acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
The compound's utility extends into cancer treatment research as an Aurora kinase inhibitor. It forms part of a group that potentially inhibits Aurora A, a kinase implicated in cancer cell proliferation. This action underlines the compound's significance in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Synthetic derivatives of the compound have shown promising antimicrobial activities. Novel Schiff bases synthesized from related pyrazole carboxaldehyde derivatives exhibited significant in vitro antimicrobial effectiveness, indicating the potential for developing new antimicrobial agents from this chemical framework (Divyaraj Puthran et al., 2019).
Antiglaucoma Activity
Derivatives of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, particularly pyrazole carboxylic acid derivatives, have been synthesized and evaluated for their antiglaucoma activity. These derivatives were more potent inhibitors of carbonic anhydrase isoenzymes than acetazolamide, a standard antiglaucoma drug, suggesting their potential utility in treating glaucoma (R. Kasımoğulları et al., 2010).
Cytotoxic Activity
Studies on novel pyrazole derivatives have highlighted their cytotoxic activity against various human cancer cell lines. The research on pyrazolo[1,5-a]pyrimidines and related Schiff bases demonstrated their potential in cancer therapy due to significant inhibitory effects on colon, lung, breast, and liver cancer cells, contributing to the exploration of new chemotherapeutic agents (Ashraf S. Hassan et al., 2015).
Heterocyclic Dyes
The application of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, in the synthesis of heterocyclic dyes showcases the broader chemical utility of such structures. These dyes exhibit varying absorption properties based on the substituent effects, indicating their potential use in dyeing and coloration technologies (T. Tao et al., 2019).
Propiedades
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNZMRALIODYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)
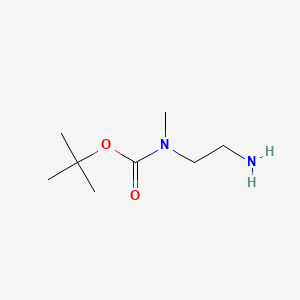
![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)
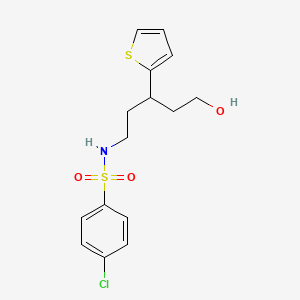
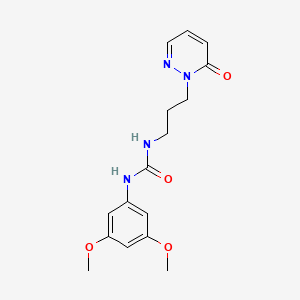
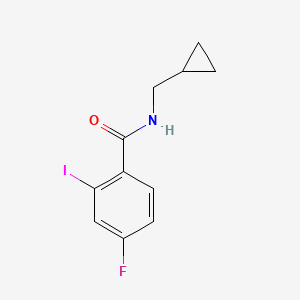
![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)
![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)
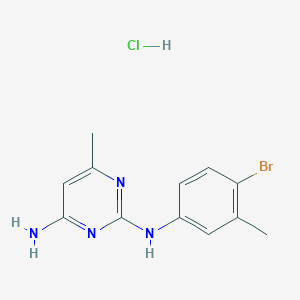
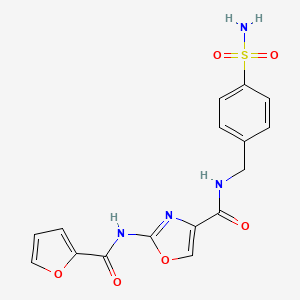
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)